molecular formula C17H20N2O3 B11643721 1-(7-Nitro-1,2,3,4-tetrahydro-xanthen-4a-yl)-pyrrolidine

1-(7-Nitro-1,2,3,4-tetrahydro-xanthen-4a-yl)-pyrrolidine

Cat. No.: B11643721
M. Wt: 300.35 g/mol
InChI Key: KVFKCSNCZVQICP-UHFFFAOYSA-N
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Description

1-(7-Nitro-1,2,3,4-tetrahydro-xanthen-4a-yl)-pyrrolidine is a complex organic compound characterized by the presence of a nitro group attached to a tetrahydro-xanthen ring system, which is further linked to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Nitro-1,2,3,4-tetrahydro-xanthen-4a-yl)-pyrrolidine typically involves multi-step organic reactions. One common approach is the nitration of a suitable xanthene precursor followed by cyclization and subsequent attachment of the pyrrolidine ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Nitro-1,2,3,4-tetrahydro-xanthen-4a-yl)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted xanthene derivatives.

Scientific Research Applications

1-(7-Nitro-1,2,3,4-tetrahydro-xanthen-4a-yl)-pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-1,2,3,4-tetrahydro-xanthen-4a-yl)-pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(7-Nitro-1,2,3,4-tetrahydro-xanthen-4a-yl)-pyrrolidine is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1-(7-nitro-1,2,3,4-tetrahydroxanthen-4a-yl)pyrrolidine

InChI

InChI=1S/C17H20N2O3/c20-19(21)15-6-7-16-13(12-15)11-14-5-1-2-8-17(14,22-16)18-9-3-4-10-18/h6-7,11-12H,1-5,8-10H2

InChI Key

KVFKCSNCZVQICP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C1)N4CCCC4

Origin of Product

United States

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